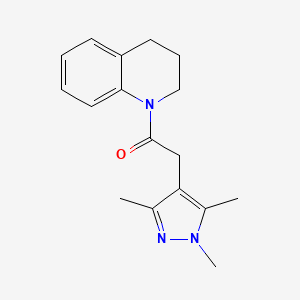

![molecular formula C13H18FNO B7475036 N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)

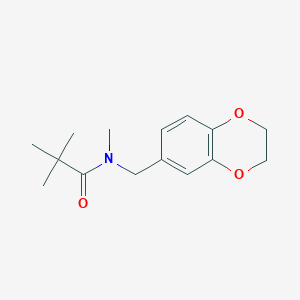

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide (also known as fentanyl) is a synthetic opioid analgesic drug that is used for pain management. It was first synthesized in 1960 by Paul Janssen, a Belgian chemist. Fentanyl is a potent drug that is about 50-100 times more potent than morphine and is used for the treatment of severe pain, such as cancer pain, postoperative pain, and chronic pain.

Mechanism of Action

Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. This binding results in the inhibition of the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to a reduction in the perception of pain.

Biochemical and Physiological Effects:

Fentanyl has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. The analgesic effect of fentanyl is due to its binding to the mu-opioid receptors in the brain and spinal cord. The sedative effect of fentanyl is due to its ability to depress the central nervous system. The respiratory depression effect of fentanyl is due to its ability to decrease the sensitivity of the respiratory center in the brainstem. The euphoric effect of fentanyl is due to its ability to activate the reward center in the brain.

Advantages and Limitations for Lab Experiments

Fentanyl has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. Another advantage is its rapid onset of action, which allows for the measurement of its effects in a short period of time. However, one limitation is its potential for abuse, which requires strict control and regulation of its use in experiments.

Future Directions

There are several future directions for the study of fentanyl. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the long-term effects of fentanyl use on the brain and other organs. Additionally, the use of fentanyl in combination with other drugs for pain management and anesthesia is an area of ongoing research.

Synthesis Methods

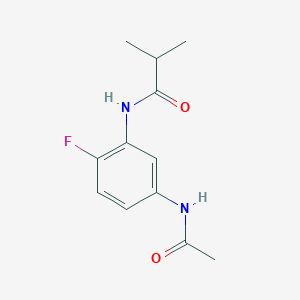

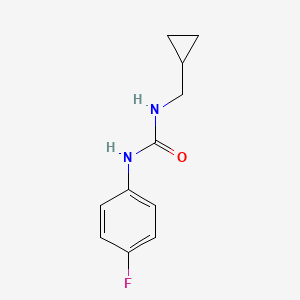

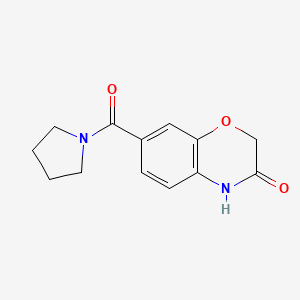

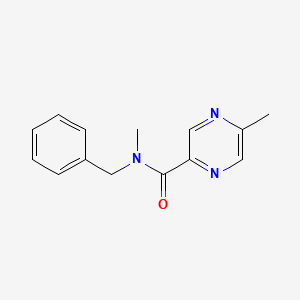

The synthesis of fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified by recrystallization. The chemical structure of fentanyl is shown below:

Scientific Research Applications

Fentanyl has been extensively studied for its analgesic properties and its potential use in the treatment of pain. It has also been studied for its potential use in anesthesia and sedation. Fentanyl is commonly used in clinical settings, such as hospitals and clinics, for the treatment of acute and chronic pain. It is also used in veterinary medicine for the treatment of pain in animals.

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-13(2,3)12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJMDJTWUBCHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)CC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)